molecular formula C17H13N3O4S B3264109 (E)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide CAS No. 384849-13-2

(E)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide

Cat. No. B3264109
CAS RN: 384849-13-2
M. Wt: 355.4 g/mol
InChI Key: ARFBNNHWKFFSMH-JXMROGBWSA-N
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Description

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. The nitro group is electron-withdrawing, which could make the compound more reactive in certain reactions. The acrylamide group could potentially undergo polymerization reactions .

Scientific Research Applications

Detection of Mercury (II) Ions

The compound has been used as a chemosensor for the rapid and selective detection of mercury (II) ions in water . The chemosensor turns blue when reacted with mercury (II) ions due to the formation of a 2:1 coordination complex . The limit of detection (LOD) of Hg 2+ was 9.45 nM (1.8 ppb) which satisfies the maximum allowable Hg 2+ concentration in drinking water that is set by the WHO .

Detection of Biothiols

The compound can be used for the determination of cysteine (Cys) in aqueous solution by UV-Vis spectroscopy down to 1 × 10 −7 M . The color change of the compound-Hg (II) complex from blue to pink was selective to the Cys biothiol while other non-thiol containing amino acids did not cause a color change .

Development of Inkless Rewritable Paper

A multifunctional tetraphenylethene-based Schiff base (TPESB) was designed via a combination of AIE and ESIPT mechanisms and developed through a one-pot reaction of two commercially available compounds . By employing TPESB as an imaging layer and water as an ink, an eco-friendly inkless rewritable paper was developed showing great potential application in anti-counterfeiting and information security .

Sensor for Zn 2+ Ions

TPESB can serve as a colorimetric/fluorescent dual-channel sensor for Zn 2+ ions with high sensitivity, high selectivity, fast response time, and low detection limit (38.9 nM) . It displays low cytotoxicity and has been successfully applied for sensing of Zn 2+ in living cells .

Corrosion Inhibition

The compound 4–(4-nitrophenyl) thiazol-2-amine (NPT), which is structurally similar to the compound , has been studied for its corrosion inhibition ability on copper in 1 M HCl . This suggests that the compound could potentially have similar applications in corrosion inhibition.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some benzothiazole derivatives have been studied for their anticancer properties, where they may work by intercalating into DNA .

properties

IUPAC Name

(E)-N-(4-methoxy-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4S/c1-24-13-3-2-4-14-16(13)19-17(25-14)18-15(21)10-7-11-5-8-12(9-6-11)20(22)23/h2-10H,1H3,(H,18,19,21)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFBNNHWKFFSMH-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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